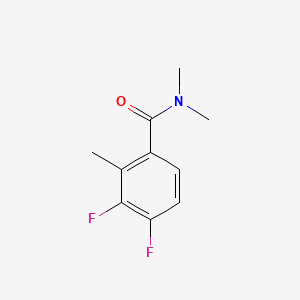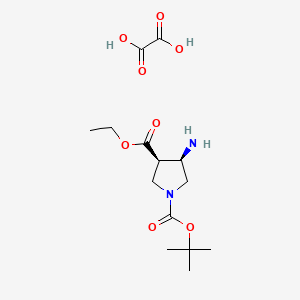
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and amino groups, as well as dicarboxylate and oxalate functionalities.
Preparation Methods
The synthesis of 1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and amino groups are introduced through various substitution reactions.
Formation of Dicarboxylate and Oxalate Groups: These functionalities are introduced through esterification and subsequent reactions with oxalic acid or its derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dicarboxylate and oxalate groups can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Tert-butyl) 3-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate oxalate can be compared with similar compounds such as:
1-(Tert-butyl) 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: This compound has a hydroxyl group instead of an amino group, which may result in different reactivity and applications.
1-(Tert-butyl) 3-ethyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H24N2O8 |
|---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1 |
InChI Key |
LLRLFDPWCXPSAB-RJUBDTSPSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


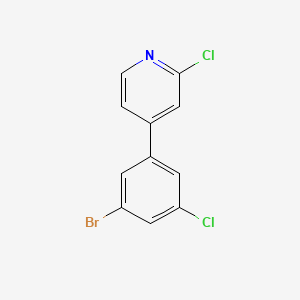
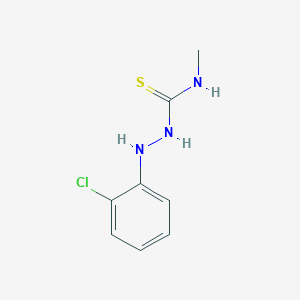
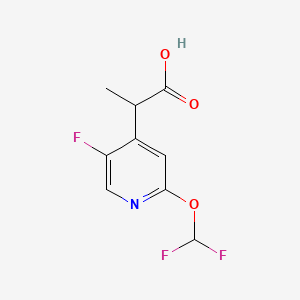
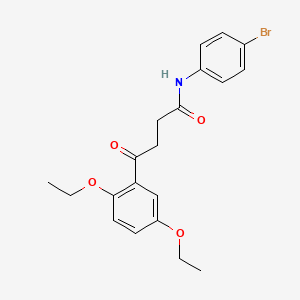
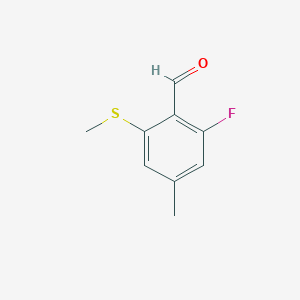
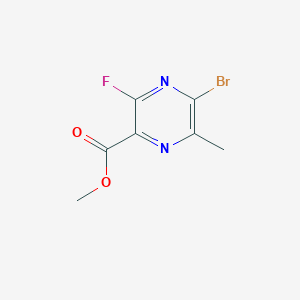
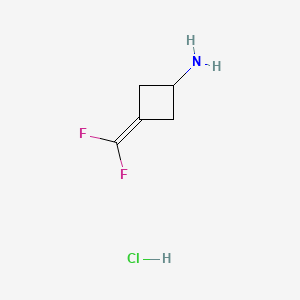

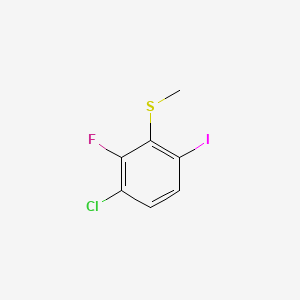
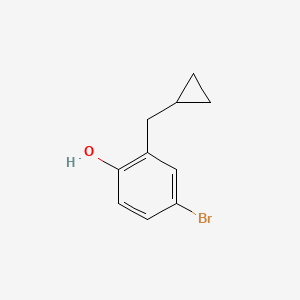
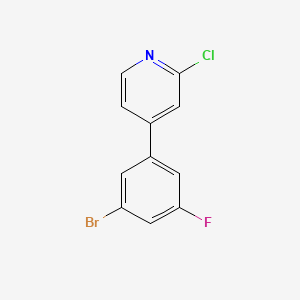
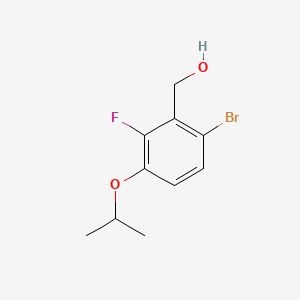
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
